4-Chloro-3,5-dimethylphenyl 2-methoxy-5-methylbenzenesulfonate
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Overview
Description
4-Chloro-3,5-dimethylphenyl 2-methoxy-5-methylbenzenesulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a chloro group, two methyl groups, a methoxy group, and a benzenesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3,5-dimethylphenyl 2-methoxy-5-methylbenzenesulfonate typically involves the reaction of 4-chloro-3,5-dimethylphenol with 2-methoxy-5-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3,5-dimethylphenyl 2-methoxy-5-methylbenzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The sulfonate group can be reduced to a sulfinate or sulfide under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution Reactions: Formation of 4-azido-3,5-dimethylphenyl 2-methoxy-5-methylbenzenesulfonate or 4-thiocyanato-3,5-dimethylphenyl 2-methoxy-5-methylbenzenesulfonate.
Oxidation Reactions: Formation of 4-chloro-3,5-dimethylbenzoic acid derivatives.
Reduction Reactions: Formation of 4-chloro-3,5-dimethylphenyl 2-methoxy-5-methylbenzenesulfinate or sulfide.
Scientific Research Applications
4-Chloro-3,5-dimethylphenyl 2-methoxy-5-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, dyes, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-3,5-dimethylphenyl 2-methoxy-5-methylbenzenesulfonate involves its interaction with specific molecular targets. The chloro and sulfonate groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activities. The methoxy and methyl groups may enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3,5-dimethylphenol: A phenolic compound with similar structural features but lacking the sulfonate group.
2-Chloro-4,5-dimethylphenyl N-(2-methoxy-5-methylphenyl)carbamate: A carbamate derivative with similar aromatic substitution patterns.
4-Chloro-3,5-dimethylphenyl 2-thiophenecarboxylate: A thiophene derivative with similar chloro and methyl substitutions.
Uniqueness
4-Chloro-3,5-dimethylphenyl 2-methoxy-5-methylbenzenesulfonate is unique due to the presence of both a sulfonate and a methoxy group, which confer distinct chemical reactivity and biological properties. The combination of these functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C16H17ClO4S |
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Molecular Weight |
340.8 g/mol |
IUPAC Name |
(4-chloro-3,5-dimethylphenyl) 2-methoxy-5-methylbenzenesulfonate |
InChI |
InChI=1S/C16H17ClO4S/c1-10-5-6-14(20-4)15(7-10)22(18,19)21-13-8-11(2)16(17)12(3)9-13/h5-9H,1-4H3 |
InChI Key |
GNYHFHUZPWNQRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)OC2=CC(=C(C(=C2)C)Cl)C |
Origin of Product |
United States |
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